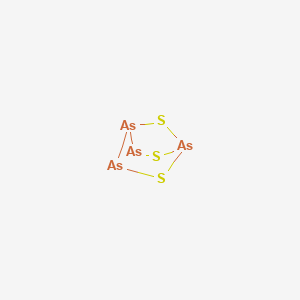
Tetraarsenic trisulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraarsenic trisulfide, also known as this compound, is a useful research compound. Its molecular formula is As4S3 and its molecular weight is 395.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Tetraarsenic trisulfide has been investigated primarily for its role in treating acute promyelocytic leukemia (APL). Studies indicate that it induces cell cycle arrest and apoptosis in APL cells, making it a viable candidate for combination therapies with other anticancer agents.
- Case Study : A clinical trial explored the efficacy of this compound combined with all-trans retinoic acid (ATRA) for APL treatment. Results showed improved patient outcomes and reduced side effects compared to traditional therapies .
Traditional Medicine
In traditional Chinese medicine, this compound is incorporated into formulations like the Realgar-Indigo Naturalis formula (RIF), which has demonstrated anti-tumor effects through various mechanisms, including the induction of programmed cell death and modulation of cancer stem cell properties.
- Clinical Insights : Multicenter studies have shown that RIF exhibits comparable efficacy to intravenous arsenic trioxide while enhancing patient quality of life due to its oral administration route .
Chalcogenide Glasses
This compound is utilized in the production of chalcogenide glasses, which are important for infrared optics. These glasses are transparent in a wide range of wavelengths and are less toxic than their crystalline counterparts.
- Properties : Amorphous As₄S₃ glasses exhibit high resistance to oxidation and can be employed in various optical devices, including sensors and lenses for infrared applications .
Photoresist Materials
The compound serves as an inorganic photoresist material in lithography processes. Its unique properties allow it to be used effectively in the fabrication of microelectronic devices.
Analytical Applications
This compound is also used in analytical chemistry, particularly in tests for dissimilatory arsenic-reducing bacteria (DARB). The precipitation of As₄S₃ serves as a visual indicator in these assays.
Safety Considerations
While this compound itself is relatively insoluble and poses low toxicity risks, caution is advised due to the potential presence of soluble arsenic oxides in aged samples, which can be highly toxic .
Summary Table of Applications
特性
CAS番号 |
12512-13-9 |
|---|---|
分子式 |
As4S3 |
分子量 |
395.9 g/mol |
IUPAC名 |
3,5,7-trithia-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2 |
InChIキー |
JCPHOCJLRLGAMC-UHFFFAOYSA-N |
SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
正規SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
Key on ui other cas no. |
12512-13-9 |
同義語 |
Tetraarsenic trisulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















